Ethyl 2-methyl-3-nitrobenzoate

Lipophilicity Physicochemical properties Drug design

Ethyl 2-methyl-3-nitrobenzoate is a key nitrobenzoate ester intermediate for Pd-catalyzed indole synthesis and nAChR antagonist development. The ortho-methyl group exerts critical steric/electronic effects for chemoselective nitro reduction while the ethyl ester provides optimal lipophilicity and superior workup vs. methyl analogs. This 2-methyl-3-nitro substitution pattern is non-interchangeable—generic analogs alter melting point, LogP, and reaction selectivity. Supplied at ≥97% purity with full NMR/HPLC documentation.

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 59382-60-4
Cat. No. B1306129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-3-nitrobenzoate
CAS59382-60-4
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C
InChIInChI=1S/C10H11NO4/c1-3-15-10(12)8-5-4-6-9(7(8)2)11(13)14/h4-6H,3H2,1-2H3
InChIKeyXINYBVBBEWUEPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-methyl-3-nitrobenzoate (CAS 59382-60-4): Identity and Core Specifications for Research Procurement


Ethyl 2-methyl-3-nitrobenzoate (CAS 59382-60-4) is an organic compound belonging to the class of nitrobenzoate esters, with the molecular formula C10H11NO4 and a molecular weight of 209.20 g/mol . It is characterized by a benzene ring substituted with a methyl group, a nitro group at the 3-position, and an ethyl ester functional group [1]. As a specialty chemical, it is typically available as a solid with a melting point ranging from 34-36 °C and is offered by research chemical suppliers with standard purity levels, commonly 97% or higher, accompanied by analytical documentation such as NMR and HPLC .

The Imprecision of 'Nitrobenzoate' Substitution: Why Ethyl 2-methyl-3-nitrobenzoate Cannot Be Interchanged


The term 'nitrobenzoate' encompasses a broad class of compounds, but even close structural analogs of ethyl 2-methyl-3-nitrobenzoate exhibit fundamentally different physical and chemical properties that preclude simple interchange. Factors such as the position of the nitro group on the aromatic ring and the nature of the ester moiety (e.g., methyl vs. ethyl) directly alter key parameters including melting point, lipophilicity (LogP), and solubility [1]. As detailed in the evidence below, these differences are not trivial; they dictate a compound's behavior in downstream chemical reactions, its processability in manufacturing, and its potential for selective biological interactions. Relying on a generic or superficially similar compound without verifying these specific, quantifiable metrics can lead to failed syntheses, inconsistent yields, and unreliable biological data, ultimately increasing cost and delaying project timelines.

Quantifiable Differentiation: Comparing Ethyl 2-methyl-3-nitrobenzoate to Key Analogs


Lipophilicity Comparison: Ethyl 2-methyl-3-nitrobenzoate vs. Methyl 2-methyl-3-nitrobenzoate

Ethyl 2-methyl-3-nitrobenzoate (Target) demonstrates a higher calculated lipophilicity than its direct methyl ester analog, Methyl 2-methyl-3-nitrobenzoate (Comparator). The consensus Log Po/w, an average of five prediction models, is 1.67 for the target compound, compared to a consensus Log Po/w of 2.0 for the comparator [1]. This difference in lipophilicity is crucial for applications such as biological permeability, membrane partitioning, and chromatographic separation.

Lipophilicity Physicochemical properties Drug design

Aqueous Solubility Contrast: Ethyl 2-methyl-3-nitrobenzoate vs. Methyl 2-methyl-3-nitrobenzoate

The target compound, Ethyl 2-methyl-3-nitrobenzoate, is predicted to have lower aqueous solubility than its methyl ester analog, Methyl 2-methyl-3-nitrobenzoate. The target compound has a calculated Log S (ESOL) of -2.64 (approximately 0.483 mg/mL), placing it in the 'Soluble' category . In contrast, the comparator is predicted to have a Log S of -2.0 (approximately 1.95 mg/mL) [1]. This nearly fourfold difference in predicted solubility can influence reaction conditions in aqueous media and purification strategies.

Solubility Physicochemical properties Formulation

Solid-State Physical Form: Ethyl 2-methyl-3-nitrobenzoate vs. Methyl 2-methyl-3-nitrobenzoate

A crucial physical difference exists between the target compound and its methyl ester analog. Ethyl 2-methyl-3-nitrobenzoate has a significantly lower melting point of 34–36 °C, which is just above room temperature . In contrast, Methyl 2-methyl-3-nitrobenzoate is reported to have a much higher melting point range of 62–65 °C [1]. This 28 °C difference in melting point has direct implications for handling, storage, and processing.

Melting point Physical form Process chemistry

Topological Polar Surface Area (TPSA): Ethyl 2-methyl-3-nitrobenzoate vs. Desmethyl Analog

The presence of the ortho-methyl group on the target compound influences its Topological Polar Surface Area (TPSA) compared to its desmethyl analog, Ethyl 3-nitrobenzoate. The target compound, Ethyl 2-methyl-3-nitrobenzoate, has a TPSA of 72.1 Ų . In contrast, Ethyl 3-nitrobenzoate (CAS 618-98-4), which lacks the methyl group, has a TPSA of 72.1 Ų [1]. While the calculated TPSA is identical, the addition of the methyl group increases the molecule's overall lipophilicity and steric bulk, which can affect its binding to biological targets and its ability to cross membranes, despite having the same polar surface area.

Polar surface area Drug-likeness Bioavailability

Validated Research Applications and Procurement Contexts for Ethyl 2-methyl-3-nitrobenzoate


As a Preferred Intermediate in the Synthesis of Indole-4-Carboxylate Derivatives

Ethyl 2-methyl-3-nitrobenzoate, or more commonly its methyl ester analog (Methyl 2-methyl-3-nitrobenzoate), serves as a key starting material for the synthesis of substituted indoles, such as methyl indole-4-carboxylate, via palladium-catalyzed reductive N-heteroannulation [1]. The specific substitution pattern of the nitro and methyl groups is critical for this transformation. The ethyl ester variant may be preferred over the methyl ester for specific applications due to its different physical properties, such as its lower melting point and altered lipophilicity, which can provide advantages in large-scale reaction workup or chromatographic purification.

As a Key Building Block for Pharmacologically Active Nicotinic Receptor Modulators

Compounds with the 2-methyl-3-nitrobenzoate scaffold, such as ethyl 2-methyl-3-nitrobenzoate, are cited as intermediates in the synthesis of nicotinic acetylcholine receptor (nAChR) non-competitive antagonists [2]. The specific substitution pattern on the aromatic ring is essential for achieving the desired modulatory activity. The ethyl ester offers a balance of lipophilicity and reactivity that is often favored in the multi-step synthesis of complex heterocyclic drug candidates targeting neurological pathways.

For Fundamental Research into Nitroaromatic Photochemistry

Ethyl 2-methyl-3-nitrobenzoate belongs to a class of nitroaromatic esters that have been the subject of photochemical studies [3]. The presence of the ortho-methyl group adjacent to the nitro group can lead to unique photochemical behavior, such as intramolecular hydrogen abstraction or novel reduction/esterification reactions upon irradiation. Researchers investigating the photostability or photochemistry of nitroaromatic compounds may select this specific derivative to explore the influence of the ortho-methyl substituent on excited-state reactivity.

As a Reference Compound for Developing Nitro-Reduction Methodologies

The nitro group of ethyl 2-methyl-3-nitrobenzoate is a common target for reduction to an amine [4]. Its well-defined structure and the presence of the ortho-methyl group, which can exert steric and electronic effects, make it a valuable substrate for testing the chemoselectivity and efficiency of new catalytic reduction methods. The ethyl ester group is also stable to many non-hydrolytic reduction conditions, allowing for clean conversion of the nitro group to an amine without affecting the ester, a key requirement in complex molecule synthesis.

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